molecular formula C9H10Br2O B8338300 1,3-Dibromo-5-(2-methoxyethyl)benzene

1,3-Dibromo-5-(2-methoxyethyl)benzene

Cat. No.: B8338300
M. Wt: 293.98 g/mol
InChI Key: QIAAOJDERWCCOE-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-(2-methoxyethyl)benzene is an organic compound with the molecular formula C9H10Br2O It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and a 2-methoxy-ethyl group is attached at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-(2-methoxyethyl)benzene can be synthesized through a multi-step process involving bromination and etherification reactions. One common method involves the bromination of 1,3-dimethoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting dibromo compound is then subjected to a nucleophilic substitution reaction with 2-methoxyethanol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and etherification processes. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-(2-methoxyethyl)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy-ethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc and hydrochloric acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like zinc dust and hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Substitution: Formation of 1,3-diamino-5-(2-methoxy-ethyl)-benzene or 1,3-dithio-5-(2-methoxy-ethyl)-benzene.

    Oxidation: Formation of 1,3-dibromo-5-(2-formyl-ethyl)-benzene or 1,3-dibromo-5-(2-carboxy-ethyl)-benzene.

    Reduction: Formation of 1,3-dibromo-5-ethyl-benzene.

Scientific Research Applications

1,3-Dibromo-5-(2-methoxyethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-5-(2-methoxyethyl)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and methoxy-ethyl group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-5-methyl-benzene: Similar structure but with a methyl group instead of a methoxy-ethyl group.

    1,3-Dibromo-5-ethyl-benzene: Similar structure but with an ethyl group instead of a methoxy-ethyl group.

    1,3-Dibromo-5-(2-hydroxy-ethyl)-benzene: Similar structure but with a hydroxy-ethyl group instead of a methoxy-ethyl group.

Uniqueness

1,3-Dibromo-5-(2-methoxyethyl)benzene is unique due to the presence of the methoxy-ethyl group, which imparts distinct chemical properties and reactivity. This functional group enhances its solubility in organic solvents and influences its interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10Br2O

Molecular Weight

293.98 g/mol

IUPAC Name

1,3-dibromo-5-(2-methoxyethyl)benzene

InChI

InChI=1S/C9H10Br2O/c1-12-3-2-7-4-8(10)6-9(11)5-7/h4-6H,2-3H2,1H3

InChI Key

QIAAOJDERWCCOE-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CC(=CC(=C1)Br)Br

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

In analogy to the procedure described for Building Block AW, the alkylation of 2-(3,5-dibromo-phenyl)-ethanol with iodomethane using sodium hydride as the base yielded the title compound 86% yield as a light yellow oil.
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